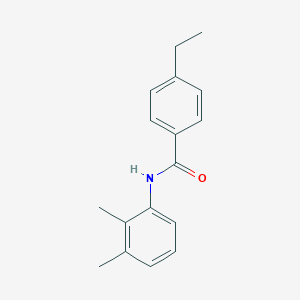
N-(2,3-dimethylphenyl)-4-ethylbenzamide
Description
N-(2,3-Dimethylphenyl)-4-ethylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with an ethyl group at the para position and a 2,3-dimethylphenyl group attached via the amide nitrogen.
The methyl analog crystallizes in a monoclinic system, with its aromatic rings forming a dihedral angle of 85.90(5)°, stabilized by intermolecular N–H⋯O hydrogen bonds that create C(4) chains along the crystallographic c-axis .
Properties
CAS No. |
564454-80-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
WEIFBSKNZAVAHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison of Benzamide Derivatives
Key Observations:
Steric and Electronic Modulation :
- The 2,3-dimethylphenyl group in N-(2,3-dimethylphenyl)-4-methylbenzamide introduces steric hindrance, limiting rotational freedom and enforcing near-perpendicular aromatic rings . The ethyl substitution in the target compound may enhance hydrophobic interactions but reduce crystallinity due to increased conformational flexibility.
- In contrast, the thiazole ring in the methoxy-substituted analog () introduces rigidity and planar geometry, favoring π-π stacking interactions .
Hydrogen Bonding and Stability :
- The methyl analog’s N–H⋯O hydrogen bonds (2.12 Å) are critical for stabilizing its crystal lattice . Ethyl substitution may weaken these interactions due to increased steric bulk.
- Compounds with sulfonamide () or tetrazolyl () groups exhibit additional hydrogen-bonding sites, enhancing thermal stability and solubility in polar solvents.
Synthetic Methods: The methyl analog is synthesized via condensation of 4-methylbenzoyl chloride with 2,3-dimethylaniline in ethanol, yielding high-purity crystals through slow evaporation . The ethyl variant likely follows a similar route, though reaction kinetics may vary due to the larger ethyl group’s steric effects.
Implications for Functional Properties
- Solubility : The ethyl group’s hydrophobicity may reduce aqueous solubility compared to the methoxy or tetrazolyl derivatives, which benefit from polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


